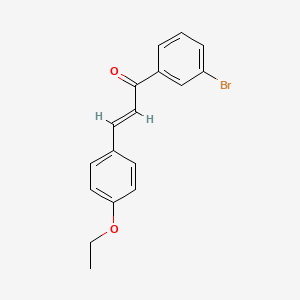

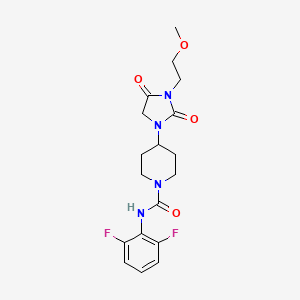

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

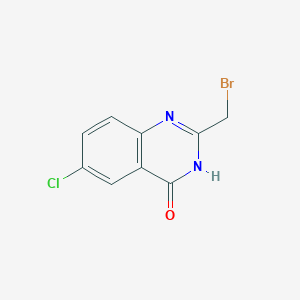

The compound 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core substituted with a phenyl group and a phenyl-1,2,4-oxadiazole moiety. This structure is indicative of a compound that could possess a range of biological activities, given the prominence of heterocyclic compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyridazinone derivatives often involves the reaction of β-dicarbonyl compounds with hydrazines or the cyclization of hydrazide derivatives. For instance, the synthesis of pyridazinone-substituted 1,3,4-oxadiazoles has been achieved through oxidative cyclization of hydrazone derivatives using iodine catalysis . Similarly, the synthesis of pyridazin-4(1H)one derivatives has been reported through the reaction of phenylazo derivatives of β-dicarbonyl compounds with dimethylformamide dimethylacetal . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, was determined using X-ray diffraction, revealing a slightly non-planar molecule with specific bond distances and angles . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including cyclization and substitution reactions. For instance, the reaction of pyridazinone hydrazides with carbon disulfide in the presence of potassium hydroxide can yield 1,3,4-oxadiazole derivatives . Additionally, the reaction of pyridazinone derivatives with hydrazine hydrate can lead to the formation of pyrazolo[4,3-c]pyridazines . These reactions are indicative of the chemical reactivity of the pyridazinone core and its potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can be influenced by their molecular structure. For example, the crystal density of a related compound, [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, was found to be 1.833 g/cm³ due to strong π-π stacking and C-H⋯O hydrogen bonding interactions . These interactions can affect the compound's solubility, stability, and overall physical properties, which are important considerations for its potential use as a pharmaceutical agent.

Scientific Research Applications

Antimicrobial Activity

- Research indicates that compounds related to 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one show promising antimicrobial properties. For instance, similar compounds synthesized from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone and its hydrazide showed effectiveness against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Molecular Structure and Thermodynamic Properties

- Studies on similar oxadiazoles have focused on their molecular structure and thermodynamic properties, highlighting the significance of the pyridazine ring, oxadiazole, and phenyl ring in their molecular conformation (You-hui, 2011).

Synthesis and Characterization of Heterocyclic Derivatives

- Research has also been conducted on the synthesis and characterization of new N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the chemical versatility and potential applications of such compounds in various fields (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Anti-Viral Activity

- Some derivatives of pyridazine, closely related to the chemical structure , have shown promising antiviral activity, particularly against hepatitis A virus, suggesting potential medicinal applications (Shamroukh & Ali, 2008).

Anti-Cancer Activity

- The synthesis and evaluation of certain pyridazine derivatives have also been explored for their potential anticancer activity, pointing towards the potential medicinal uses of compounds within this chemical family (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).

Insecticidal Activity

- Studies on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, similar to the compound , reveal significant insecticidal activities, offering insights into their potential use in agriculture and pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

properties

IUPAC Name |

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-15-11-12-22(14-9-5-2-6-10-14)20-16(15)18-19-17(21-24-18)13-7-3-1-4-8-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHSFLUNOBXBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)